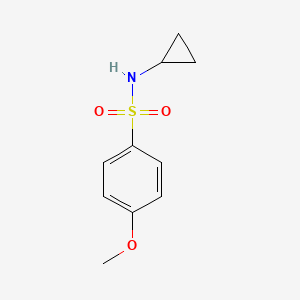
N-Cyclopropyl-4-methoxy-benzenesulfonamide
Übersicht
Beschreibung
N-Cyclopropyl-4-methoxy-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound features a cyclopropyl group attached to the nitrogen atom and a methoxy group on the benzene ring, which contribute to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
N-Cyclopropyl-4-methoxy-benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
The safety data sheet for a similar compound, N-cyclopropyl-4-nitrobenzenesulfonamide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
The primary target of N-cyclopropyl-4-methoxybenzenesulfonamide is the zinc-containing metalloenzyme carbonic anhydrase (CA) . This enzyme plays a crucial role in maintaining pH balance in the body and facilitating CO2 transport .
Mode of Action
N-cyclopropyl-4-methoxybenzenesulfonamide, as a sulfonamide derivative, binds to carbonic anhydrase with high affinity . The binding involves the formation of a coordination bond between the negatively charged amino group of the compound and the zinc ion in the enzyme. This interaction also includes hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule .
Biochemical Pathways
The binding of N-cyclopropyl-4-methoxybenzenesulfonamide to carbonic anhydrase affects the enzyme’s ability to catalyze the reversible conversion of carbon dioxide and water into bicarbonate and protons . This interaction can influence various physiological processes, including fluid secretion, respiration, and pH regulation .
Pharmacokinetics
They are widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of carbonic anhydrase by N-cyclopropyl-4-methoxybenzenesulfonamide can lead to a decrease in the production of bicarbonate ions and protons, affecting processes such as fluid secretion and pH balance . This can have therapeutic applications in conditions like glaucoma, edema, and certain neurological disorders .
Action Environment
The action of N-cyclopropyl-4-methoxybenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its binding to carbonic anhydrase . Additionally, factors such as temperature and the presence of other substances can affect the stability and efficacy of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-4-methoxy-benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclopropyl-4-methoxy-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzenesulfonamide derivatives.
Reduction: Formation of cyclopropylamine derivatives.
Substitution: Formation of various substituted benzenesulfonamide derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Cyclopropyl-4-methylbenzenesulfonamide
- N-Cyclopropyl-4-hydroxybenzenesulfonamide
- N-Cyclopropyl-4-chlorobenzenesulfonamide
Uniqueness
N-Cyclopropyl-4-methoxy-benzenesulfonamide is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Eigenschaften
IUPAC Name |
N-cyclopropyl-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-14-9-4-6-10(7-5-9)15(12,13)11-8-2-3-8/h4-8,11H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGJFNUSQVKEMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


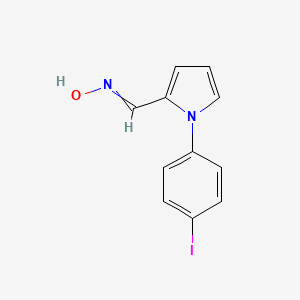

![{[7-(4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid](/img/structure/B5795994.png)
![1-[5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B5796004.png)
![4-ETHYL-7-[(NAPHTHALEN-1-YL)METHOXY]-2H-CHROMEN-2-ONE](/img/structure/B5796010.png)
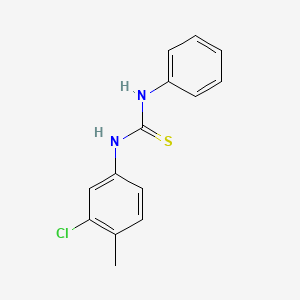
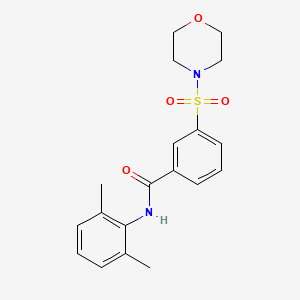
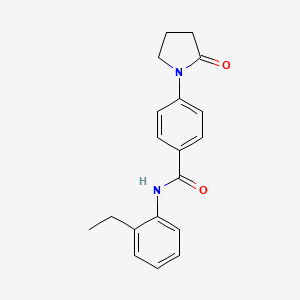
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5796054.png)

![2-ethyl-2-methyl-3-[(1-methylpropylidene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5796083.png)

![2-(2-methylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5796104.png)

